3-(3,4-Dimethylphenyl)-4'-methylpropiophenone
Description
3-(3,4-Dimethylphenyl)-4'-methylpropiophenone is a propiophenone derivative characterized by a 3,4-dimethylphenyl group attached to the propanone chain and a methyl substituent at the 4'-position of the phenyl ring. This structure confers unique physicochemical properties influenced by the electron-donating methyl groups, which enhance lipophilicity and stability compared to unsubstituted analogs.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-4-9-17(10-5-13)18(19)11-8-16-7-6-14(2)15(3)12-16/h4-7,9-10,12H,8,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATVPCJIXUUWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644825 | |
| Record name | 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-60-7 | |
| Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylacetophenone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 3-(3,4-Dimethylphenyl)-4’-methylpropiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)-4’-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3,4-Dimethylphenyl)-4’-methylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)-4’-methylpropiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The table below summarizes key properties of 3-(3,4-Dimethylphenyl)-4'-methylpropiophenone and its analogs:
Calculated based on molecular formula. *Inferred from methyl substituents.
Key Observations:
- Electron-Donating vs. The trifluoromethyl group in ’s compound significantly increases polarity, likely reducing melting points and enhancing solubility in polar solvents .
- Functional Group Diversity: The dihydroxy groups in 4'-methyl-3,4-dihydroxybenzophenone () enable hydrogen bonding, making it suitable for pharmaceutical applications as a reference standard. In contrast, the target compound’s methyl groups may limit such interactions, directing its use toward materials science or synthetic intermediates .
Spectroscopic and Chromatographic Behavior
- Rf Values: Pyrazoline derivatives with longer alkoxy chains (e.g., heptanoyloxy) exhibit higher Rf values (0.89) compared to butyloxy analogs (0.87), suggesting increased non-polarity with longer chains . By analogy, the target compound’s methyl groups may result in moderate Rf values in non-polar solvent systems.
- NMR Shifts : Methyl groups typically produce upfield shifts in ¹H-NMR (δ 1.5–2.5 ppm) and ¹³C-NMR (δ 15–25 ppm). Chloro or trifluoromethyl substituents would cause downfield shifts due to electron withdrawal .
Stability and Reactivity
- Methyl Substituents : The 3,4-dimethyl groups on the phenyl ring likely enhance steric hindrance and thermal stability compared to smaller substituents like methoxy or chloro.
- Trifluoromethyl Group : The CF₃ group in ’s compound may increase resistance to metabolic degradation, a trait valuable in agrochemical or pharmaceutical contexts .
Biological Activity
3-(3,4-Dimethylphenyl)-4'-methylpropiophenone, a compound belonging to the class of ketones, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18O, and it features a ketone functional group attached to a phenyl ring with two methyl substitutions at the 3 and 4 positions. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H18O |
| Molecular Weight | 242.32 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that phenyl ketones can interact with bacterial cell membranes, leading to increased permeability and subsequent cell death. In vitro assays demonstrated that derivatives of phenyl ketones have varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
- Case Study : A study evaluating the antimicrobial activity of related compounds found that modifications in the phenyl ring significantly influenced potency. The presence of electron-donating groups like methyl enhances lipophilicity, facilitating better penetration into bacterial cells .
Anticancer Properties
The anticancer potential of this compound has been explored through various cell line assays. Preliminary findings suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways.
- Research Findings : In a study involving colorectal cancer cell lines (Caco-2), treatment with the compound resulted in a significant reduction in cell viability (39.8% compared to untreated controls) at specific concentrations . This suggests a potential role in cancer therapy, particularly for targeting resistant cancer types.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Cell Membrane Interaction : The hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Signal Transduction Modulation : The compound could interfere with signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (Cell Viability Reduction) |
|---|---|---|
| This compound | TBD | 39.8% |
| Compound A (similar structure) | MIC = 16 µg/mL | 31.9% |
| Compound B (different substituents) | MIC > 64 µg/mL | No significant effect |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
